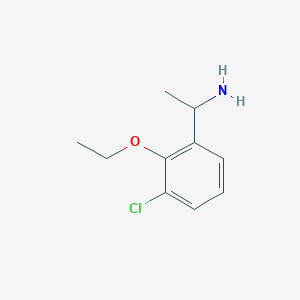

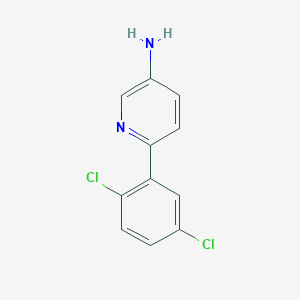

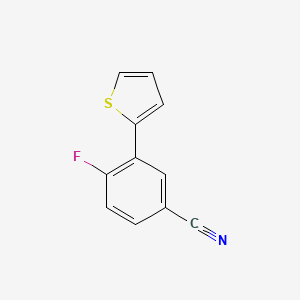

![molecular formula C11H22N2O2 B1407255 tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate CAS No. 1392803-57-4](/img/structure/B1407255.png)

tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate

Descripción general

Descripción

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used as protecting groups in organic synthesis due to their stability under both acidic and basic conditions .

Synthesis Analysis

Tert-butyl carbamates can be synthesized by reacting an alcohol or carboxylic acid with isobutene in the presence of a catalyst such as sulfuric acid . Another method involves the condensation of carboxylic acids and tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate typically includes a carbamate group (-NHCOO-) and a tert-butyl group. The tert-butyl group consists of a central carbon atom bonded to three methyl groups and the carbamate group .Chemical Reactions Analysis

Tert-butyl carbamates are stable under both acidic and basic conditions, making them useful as protecting groups in organic synthesis . They can be removed under strong acidic conditions, resulting in the formation of a tert-butyl cation .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically liquids at room temperature . They have a molecular weight of around 200-215 g/mol . .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- tert-Butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate is explored in the field of organic synthesis. It is used as an intermediate in the asymmetric Mannich reaction for producing chiral amino carbonyl compounds. This process is important for the synthesis of various biologically active compounds (Yang, Pan, & List, 2009).

- Another study discusses a rapid synthetic method for a similar compound, highlighting its importance as an intermediate in the synthesis of other biologically active molecules (Zhao, Guo, Lan, & Xu, 2017).

Structural and Crystallographic Studies

- The compound has been used in enantioselective synthesis processes, particularly in producing carbocyclic analogues of ribonucleotides. Its crystal structure has been analyzed to understand the stereochemistry involved in these syntheses (Ober, Marsch, Harms, & Carell, 2004).

- In another study, the tert-butyl carbamate derivatives have been investigated for their reactivity, particularly in metalation and reaction with various electrophiles, contributing to the understanding of organic reaction mechanisms (Sieburth, Somers, & O'hare, 1996).

Applications in Medicinal Chemistry

- This compound is utilized in the synthesis of various medicinal compounds, including inhibitors and other pharmacologically active substances. For instance, it has been used in synthesizing stereoisomers of a compound as key intermediates for the synthesis of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).

Mecanismo De Acción

Safety and Hazards

Tert-butyl carbamates can be harmful if swallowed, inhaled, or in contact with skin . They can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propiedades

IUPAC Name |

tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOQMMIAHCCFN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

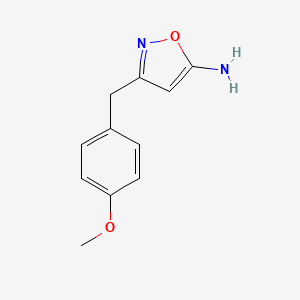

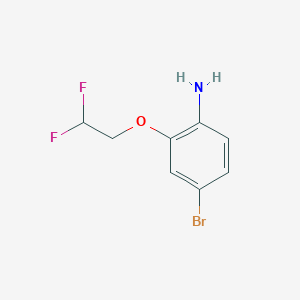

![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)

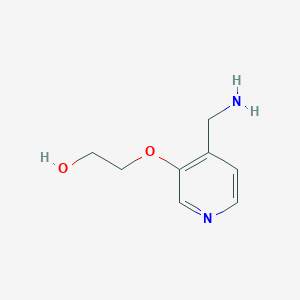

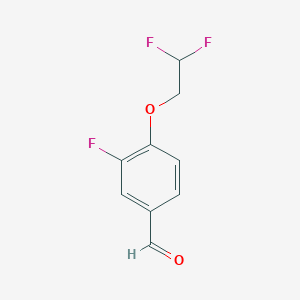

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

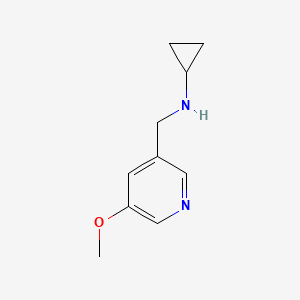

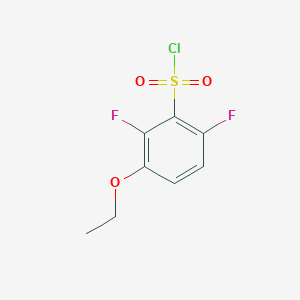

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)